molecular formula C10H16ClNS B3305211 [4-(Butylthio)phenyl]amine hydrochloride CAS No. 92286-68-5

[4-(Butylthio)phenyl]amine hydrochloride

Cat. No.: B3305211
CAS No.: 92286-68-5
M. Wt: 217.76 g/mol
InChI Key: OINAQVGMRKKPGL-UHFFFAOYSA-N
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Description

[4-(Butylthio)phenyl]amine hydrochloride: is a chemical compound with the molecular formula C10H16ClNS and a molecular weight of 217.76 g/mol . It is also known by other names such as 4-(butylthio)aniline hydrochloride and 4-butylsulfanylaniline hydrochloride . This compound is characterized by the presence of a butylthio group attached to a phenyl ring, which is further connected to an amine group, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Butylthio)phenyl]amine hydrochloride typically involves the reaction of 4-chloronitrobenzene with butylthiol under basic conditions to form 4-(butylthio)nitrobenzene . This intermediate is then reduced using a suitable reducing agent such as iron powder or hydrogen gas in the presence of a catalyst to yield 4-(butylthio)aniline . Finally, the aniline derivative is treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: [4-(Butylthio)phenyl]amine hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of novel materials .

Biology: In biological research, this compound is employed in the study of enzyme inhibition and protein-ligand interactions. It is also used in the development of biochemical assays .

Medicine: Its derivatives are explored for their pharmacological properties, including anti-inflammatory and antimicrobial activities .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also utilized in the formulation of agrochemicals and polymer additives .

Mechanism of Action

The mechanism of action of [4-(Butylthio)phenyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit cytochrome P450 enzymes , affecting the metabolism of various substrates . Additionally, the presence of the butylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets .

Comparison with Similar Compounds

Comparison: Compared to its analogs, [4-(Butylthio)phenyl]amine hydrochloride exhibits unique properties due to the length of the butylthio group. This longer alkyl chain can influence the compound’s solubility, reactivity, and interaction with biological targets. The butylthio group provides a balance between hydrophobicity and steric effects, making it a valuable scaffold in the design of bioactive molecules .

Properties

IUPAC Name

4-butylsulfanylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS.ClH/c1-2-3-8-12-10-6-4-9(11)5-7-10;/h4-7H,2-3,8,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINAQVGMRKKPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=CC=C(C=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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